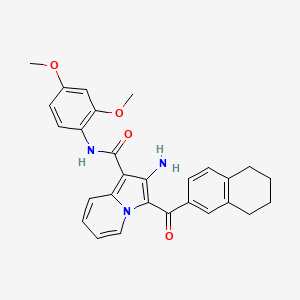

2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-34-20-12-13-21(23(16-20)35-2)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFRYNHUMFCYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 378.46 g/mol. The structure features an indolizine core substituted with a dimethoxyphenyl group and a tetrahydronaphthalene carbonyl moiety.

The biological activity of this compound is hypothesized to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using assays such as MTT for cytotoxicity.

| Cell Line | GI50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 19.3 | Hormone receptor-positive |

| MDA-MB-468 (TNBC) | 5.2 | EGFR overexpressing; superior to gefitinib |

In a comparative study, compounds similar to this indolizine derivative exhibited enhanced selectivity against MDA-MB-468 cells compared to MCF-7 cells, indicating potential for targeted cancer therapy .

Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit key enzymes:

- Alpha-glucosidase Inhibition : It demonstrated significant inhibitory activity with an IC50 value lower than that of acarbose, a known alpha-glucosidase inhibitor .

| Compound | IC50 (mg/L) | Type |

|---|---|---|

| 2-amino-N-(...) | 999.31 | Competitive Inhibitor |

| Acarbose | 2004.58 | Mixed-Inhibitor |

These findings suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.

Case Studies and Research Findings

A recent publication explored the synthesis and biological evaluation of related indolizine derivatives. Compounds were assessed for their cytotoxicity against breast cancer cell lines and showed promising results in inhibiting cell growth . Notably, compounds with specific substituents on the indolizine scaffold exhibited enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.